6-Hydroxyoctanoic acid

Descripción general

Descripción

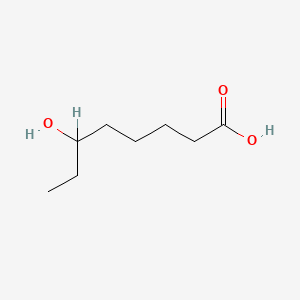

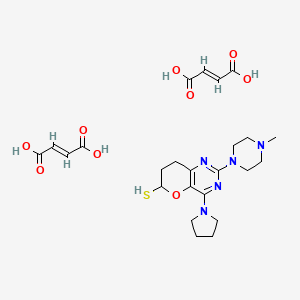

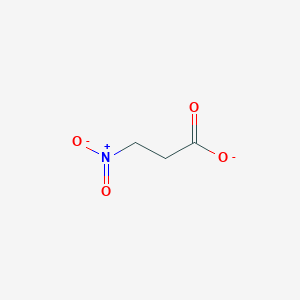

6-Hydroxyoctanoic acid (C8H16O3) is an organic compound classified as a medium-chain hydroxy acid . It belongs to a group of hydroxy acids with side chains containing 6 to 12 carbon atoms. This molecule is highly hydrophobic, practically insoluble in water, and relatively neutral .

Synthesis Analysis

A sustainable synthetic route for producing 6-hydroxyhexanoic acid , a 6-carbon polymer building block, involves the oxidation of 1,6-hexanediol by Gluconobacter oxydans . This process yields adipic acid and selectively produces 6-hydroxyhexanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H16O3 . Its simple structure consists of an octanoic acid backbone with a hydroxyl group (OH) attached to the sixth carbon atom .

Aplicaciones Científicas De Investigación

Chiral Hydroxyalkanoic Acid Monomers

6-Hydroxyoctanoic acid, as a chiral hydroxyalkanoic acid monomer, plays a significant role in producing polyhydroxyalkanoates (PHA). These polyesters are synthesized by various bacteria and are crucial in the fine chemical, pharmaceutical, and medical industries due to their enantiomerically pure R-configuration. Efficient production methods for these monomers have been developed, enhancing their accessibility for various industrial applications (Ren et al., 2005).

Microbial Production and Applications

Microbial synthesis of chiral hydroxyalkanoates, including this compound, is a significant area of research. These compounds are derived from a family of polyesters, PHA, which comprise over 150 chiral hydroxyalkanoic acids. The physiological functions of these acids and their applications in various sectors are areas of ongoing exploration (Chen & Wu, 2005).

Poly(Hydroxyalkanoate) Degradation

Research on poly(hydroxyalkanoate)-degrading bacteria, including those targeting this compound, has identified strains capable of degrading different polyesters. Understanding these degradation processes and their specificity is vital for applications in waste management and recycling of biopolymers (Schirmer et al., 1995).

De Novo Biosynthesis

The de novo biosynthesis of 8-hydroxyoctanoic acid, a close derivative of this compound, has been demonstrated in yeast. This research opens avenues for the bio-production of hydroxylated fatty acids from simple substrates like glucose and ethanol, with potential applications in various industries (Wernig et al., 2019).

Environmental and Biological Applications

This compound has also been investigated in environmental and biological contexts. Its derivatives have been studied for their roles as precursors in natural processes and their potential as environmental markers. For instance, research has explored its presence in oak wood and its role as a marker of endotoxin in environmental samples (Masson et al., 2000; Uhlig et al., 2016)(Uhlig et al., 2016).

Propiedades

IUPAC Name |

6-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(9)5-3-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOWKOPJSGGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982676 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-18-0 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064165180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]thiourea](/img/structure/B1233122.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)

![7-Hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester](/img/structure/B1233129.png)

![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1233131.png)